molecular formula C18H11BrN2O4S2 B3017298 (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 301308-59-8

(Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No. B3017298
CAS RN: 301308-59-8
M. Wt: 463.32
InChI Key: YJMNVFJVDBLWSW-ZROIWOOFSA-N
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Description

(Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C18H11BrN2O4S2 and its molecular weight is 463.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of (Z)-4-((3-(4-bromobenzamido)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid exhibit potential as anti-cancer agents. In one study, novel quinuclidinone derivatives, synthesized using (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid as an intermediate, demonstrated significant anti-cancer activity against lung cancer cell lines A549 & L132 (Soni, Sanghvi, Devkar, & Thakore, 2015). Another study synthesized various 4-thiazolidinones with benzothiazole moieties, showing anticancer activity on several cancer cell lines including leukemia, melanoma, and lung cancer (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antimicrobial Activity

Compounds derived from this compound have shown promising antimicrobial properties. A study focusing on derivatives of this compound revealed good to moderate antimicrobial activity against various bacterial strains, with some compounds showing high efficacy comparable to standard drugs like Ampicillin and Ciprofloxacin (PansareDattatraya & Devan, 2015).

Synthesis and Molecular Docking Studies

These compounds have been studied extensively in the context of synthesis and molecular docking. A research showed that the derivatives of this compound exhibit better antibacterial potency than ampicillin against all tested bacteria and demonstrated significant antifungal activity (Horishny et al., 2022). The synthesis of these compounds often involves microwave-assisted techniques, indicating a potential for efficient production methods (Zidar, Kladnik, & Kikelj, 2009).

Anti-Inflammatory and Antidiabetic Potential

These compounds have been researched for their potential in treating inflammatory conditions and diabetes. One study synthesized new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core derived from these compounds (Golota et al., 2015). Another explored their use in treating type-2 diabetes, with synthesized molecules showing significant reduction in blood glucose levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).

properties

IUPAC Name

4-[(Z)-[3-[(4-bromobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O4S2/c19-13-7-5-11(6-8-13)15(22)20-21-16(23)14(27-18(21)26)9-10-1-3-12(4-2-10)17(24)25/h1-9H,(H,20,22)(H,24,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMNVFJVDBLWSW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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